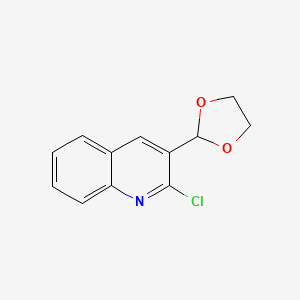

2-Chloro-3-(1,3-dioxolan-2-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-(1,3-dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the second position and a 1,3-dioxolane ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoline with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C2-chlorine undergoes displacement with nitrogen nucleophiles:

-

With 1,2,4-triazole-5-thiol : Forms regioisomeric triazolothiazinoquinolines (3 and 4 ) in DMF at 25°C. Products are separable via column chromatography (Table 1) .

| Regioisomer | ¹H NMR (DMSO-d₆) | Yield (%) |

|---|---|---|

| 3 | δ 8.34–8.36 (triazole H) | 60–65 |

| 4 | δ 8.92–9.02 (triazole H) | 20–25 |

-

With amines : 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline reacts with 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in DMF/K₂CO₃ to yield amino-triazolyl (73a,b ) and tetrazolyl derivatives (74a,b ) (70–85% yields) .

3.1. With Hydrazines

Reaction with hydrazine hydrate forms 2-chloro-3-(hydrazonomethyl)quinoline (33 ), which cyclizes with diketones (e.g., acetylacetone) under MK-10 catalysis to produce 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolines (5a–g ) in 83–92% yields .

3.2. With 1,2,4-Triazole-5-Thiol

Forms fused heterocycles (3 and 4 ) via intermediate thioamide formation, confirmed by NOE spectroscopy and desulfurization studies .

Multicomponent Reactions

-

Pyrano[3,2-c]chromenones synthesis : Reaction of amino-triazolyl derivatives (73a,b ) with malononitrile/4-hydroxycoumarin under l-proline catalysis yields pyrano-quinoline hybrids (78a–h ) in 75–88% yields .

-

Mechanism : Involves Knoevenagel condensation → nucleophilic addition → cyclization .

5.1. Antioxidant Activity

5.2. Antibacterial Activity

-

MIC values : Compounds 2c (2-chloro-3-(1,3-dioxolan-2-yl)-6,8-dimethylquinoline) exhibit MIC = 25 µg/mL against S. aureus and E. coli .

Stability and Reactivity Trends

-

Acetal hydrolysis : The dioxolane group hydrolyzes under acidic conditions to regenerate the aldehyde .

-

Electronic effects : Chlorine enhances electrophilicity at C2, while dioxolane modulates electron density at C3 .

This compound’s synthetic utility is underscored by its adaptability in forming pharmacophores (triazoles, pyrazoles) and bioactive heterocycles, validated by spectral and biological data .

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of 2-chloro-3-(1,3-dioxolan-2-yl)quinoline can be achieved through various chemical pathways. Notably, it can be synthesized from 2-chloro-3-formylquinolines via a reaction with hydrazine derivatives, yielding various substituted quinoline derivatives with significant yields . The compound's structure allows for further modifications, leading to a range of derivatives that can enhance its biological activity.

The quinoline scaffold is widely recognized for its broad spectrum of biological activities. Compounds containing the quinoline structure have been reported to exhibit various pharmacological effects, including:

- Antimicrobial Activity : Quinoline derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown efficacy against pathogens such as Escherichia coli and Candida albicans .

- Anticancer Properties : Research indicates that quinoline-based compounds possess anticancer activities through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation markers, making them potential candidates for treating inflammatory diseases .

Table 2: Biological Activities of Quinoline Derivatives

| Activity Type | Example Compounds | Target Organisms/Cells |

|---|---|---|

| Antibacterial | 2-Chloroquinoline derivatives | E. coli, Staphylococcus aureus |

| Antifungal | Quinoline analogs | Candida albicans, Aspergillus |

| Anticancer | Quinoline-based inhibitors | Various cancer cell lines |

| Anti-inflammatory | Substituted quinolines | Inflammatory cell lines |

Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial and anticancer effects. The compound has potential uses in:

- Pharmaceutical Formulations : Due to its favorable pharmacokinetic properties, it can be formulated into tablets, creams, or injectable solutions for various therapeutic uses .

- Drug Development : The unique structure of this compound allows it to serve as a lead compound in the development of new drugs targeting specific diseases such as tuberculosis and malaria .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a derivative of 2-chloroquinoline exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains of bacteria .

- Anticancer Research : Another study investigated the effects of quinoline-based compounds on various cancer cell lines, reporting significant inhibition of tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is attributed to the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases and subsequent apoptosis of cancer cells .

Comparison with Similar Compounds

- 2-Chloroquinoline-3-carbaldehyde

- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline

Comparison: Compared to its analogs, 2-Chloro-3-(1,3-dioxolan-2-yl)quinoline is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications.

Biological Activity

2-Chloro-3-(1,3-dioxolan-2-yl)quinoline is a compound of interest due to its various biological activities, particularly its antioxidant and antimicrobial properties. This article synthesizes available research findings, including synthesis methodologies, biological evaluations, and potential applications.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of 2-chloroquinoline derivatives with dioxolane moieties. The synthesis typically yields several derivatives that can be further evaluated for biological activity. For instance, a study reported the synthesis of several quinoline derivatives, including 2-chloro-3-(1,3-dioxolan-2-yl)quinolines (denoted as 2a-g), with notable yields and purity verified through spectroscopic methods like NMR and IR .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. This method measures the ability of compounds to scavenge free radicals, which is crucial for their potential therapeutic applications.

Results from DPPH Assay:

| Compound | Radical Scavenging Activity (%) |

|---|---|

| 2b | 84.65 |

| 2e | 85.75 |

| 2f | 92.96 |

These results indicate that certain derivatives exhibit significant radical scavenging activity, suggesting their potential as antioxidants in pharmaceutical formulations .

Antimicrobial Activity

In addition to antioxidant properties, the antimicrobial activity of this compound has been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

Antimicrobial Activity Results:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2a | Staphylococcus aureus | 32 |

| 2b | Escherichia coli | 64 |

| 2c | Candida albicans | 16 |

The data suggests that these compounds possess varying degrees of antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

A notable study focused on the structural activity relationship (SAR) of quinoline derivatives, including those with dioxolane substituents. The research highlighted that modifications at specific positions on the quinoline ring significantly influenced both antioxidant and antimicrobial activities. For example, increasing methyl substitutions enhanced antibacterial efficacy across tested strains .

Another investigation explored the cytotoxic effects of quinoline derivatives on cancer cell lines. While this study primarily focused on different quinoline structures, it provides insights into how derivatives like this compound might exhibit similar properties against cancer cells .

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

2-chloro-3-(1,3-dioxolan-2-yl)quinoline |

InChI |

InChI=1S/C12H10ClNO2/c13-11-9(12-15-5-6-16-12)7-8-3-1-2-4-10(8)14-11/h1-4,7,12H,5-6H2 |

InChI Key |

ZYXCBCAQGHGOIP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.